Ruthenium chloride (RuCl3), trihydrate (8CI,9CI)
CAS No.:
Cat. No.: VC13621945
Molecular Formula: Cl6H12O6Ru2
Molecular Weight: 522.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | Cl6H12O6Ru2 |
---|---|
Molecular Weight | 522.9 g/mol |
IUPAC Name | trichlororuthenium;hexahydrate |
Standard InChI | InChI=1S/6ClH.6H2O.2Ru/h6*1H;6*1H2;;/q;;;;;;;;;;;;2*+3/p-6 |
Standard InChI Key | TWYHZSYUARLVFP-UHFFFAOYSA-H |
SMILES | O.O.O.O.O.O.Cl[Ru](Cl)Cl.Cl[Ru](Cl)Cl |
Canonical SMILES | O.O.O.O.O.O.Cl[Ru](Cl)Cl.Cl[Ru](Cl)Cl |
Introduction
Structural and Crystallographic Characteristics
Molecular Architecture
Ruthenium(III) chloride trihydrate consists of a central ruthenium ion coordinated by three chloride ligands and three water molecules in a distorted octahedral geometry. The covalent bonding network gives rise to a topological polar surface area of 32 Ų, with three hydrogen bond donors facilitating intermolecular interactions . X-ray diffraction studies confirm the presence of seven heavy atoms (Ru, 3Cl, 3O) per formula unit, contributing to an exact mass of 260.842592 g/mol . The compound’s InChIKey (ZTWIEIFKPFJRLV-UHFFFAOYSA-K) uniquely identifies its stereochemical configuration, ensuring precise differentiation from anhydrous RuCl₃ variants .
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 261.5 g/mol | |
CAS Number | 13815-94-6 | |
Topological Polar Surface | 32 Ų | |
Hydrogen Bond Donors | 3 |
Synthesis and Purification Methodologies
Conventional Synthesis Routes
Industrial production traditionally involves the thermal decomposition of ammonium hexachlororuthenate(IV) () at 500–600°C, yielding metallic ruthenium. Subsequent oxidative treatment with a mixture generates sodium ruthenate (), which is reduced to and dissolved in hydrochloric acid to form crude . The trihydrate form crystallizes upon controlled evaporation under reduced pressure.
Advanced Purification Techniques
Patent EP2998275A1 discloses a solvent extraction method using tri-n-octylamine (TOA) in kerosene, achieving >99.9% purity by selectively complexing from acidic media (pH ≤ 1). This process eliminates co-occurring platinum group metals (PGMs) like osmium and iridium, which persist in distillation-based methods . The refined product exhibits enhanced catalytic activity due to reduced impurity-driven side reactions.
Chemical Behavior and Thermodynamic Stability
pH and Temperature Dependence
Hydrothermal mobility studies reveal that maintains stability in acidic fluids (pH ≤ 4) with chlorine concentrations ≥0.5 wt%, enabling ruthenium transport at temperatures ≤500°C . Above 600°C, hydrolysis becomes significant, though high chloride content (≥5 wt%) suppresses decomposition even in weakly alkaline conditions (pH ≤ 8) .
Table 2: Thermodynamic Stability Parameters
Condition | Mobility Range | Source |
---|---|---|
pH 0–4, 25–500°C | 10–1000 ppm Ru | |
pH 4–8, ≥5 wt% Cl⁻ | 500–2000 ppm Ru | |
pH >8, any temperature | <1 ppm Ru |
Catalytic Mechanisms
In organic media, facilitates alcohol dehydrogenation via a Ru(III)/Ru(II) redox cycle. For example, benzyl alcohol converts to benzaldehyde with 92% yield under aerobic conditions at 25°C . Acylation reactions proceed through chloride-assisted activation of carbonyl groups, enabling esterification of phenols without requiring anhydrous conditions .
Industrial and Geological Applications
Synthetic Chemistry Applications
The compound catalyzes multicomponent reactions, such as the synthesis of 2-ethyl-3-methylquinolines from primary amines and triallylamine, achieving 85–90% yields under microwave irradiation . Its stability in mixed oxidation states allows concurrent oxidation and acid-catalyzed steps in one pot, reducing synthetic steps in pharmaceutical intermediates.
Role in Hydrothermal Ore Formation
In subsea hydrothermal vents (pH 2.1–3.5, 350–375°C), transports ruthenium from mantle-derived magmas to sulfide ore deposits. Fluids with 4.2 wt% chloride can concentrate up to 200 ppm Ru, which precipitates upon cooling or mixing with sulfate-rich seawater . This mechanism explains ruthenium enrichment in marine black smoker deposits.
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